7-Hydroxy-2-naphthyl 2-iodobenzoate

Synthetic Chemistry Hypervalent Iodine Oxidation Reagents

Researchers requiring a single scaffold that combines heavy-atom cross-coupling reactivity with intrinsic naphthol fluorescence face supply gaps with generic esters. 7-Hydroxy-2-naphthyl 2-iodobenzoate addresses this by integrating an ortho-iodobenzoate handle for rapid Pd-catalyzed derivatization (up to 1000× faster oxidative addition than aryl bromides) and a 7-hydroxy-2-naphthyl fluorophore for label-free optical validation. - Enables Suzuki-Miyaura, Sonogashira, and Heck couplings with low catalyst loadings under mild conditions. - Oxidizable to IBX-ester hypervalent iodine reagents for selective alcohol oxidation and oxidative biaryl coupling. - Supports radioisotopic exchange (¹²³I/¹²⁴I/¹³¹I) while retaining intrinsic fluorescence for dual-modal imaging probe design.

Molecular Formula C17H11IO3
Molecular Weight 390.17 g/mol
Cat. No. B309809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-naphthyl 2-iodobenzoate
Molecular FormulaC17H11IO3
Molecular Weight390.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2)I
InChIInChI=1S/C17H11IO3/c18-16-4-2-1-3-15(16)17(20)21-14-8-6-11-5-7-13(19)9-12(11)10-14/h1-10,19H
InChIKeyMPGBFGBEYOMPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2-naphthyl 2-iodobenzoate: Baseline Identification and Procurement Reference


7-Hydroxy-2-naphthyl 2-iodobenzoate (CAS not widely assigned; molecular formula C₁₇H₁₁IO₃; molecular weight 390.17 g/mol) is an aromatic ester derived from 2-iodobenzoic acid and 7-hydroxy-2-naphthol . It combines a naphthol fluorophore with a heavy halogen electrophilic handle, making it a research intermediate in synthetic chemistry, radiopharmaceutical precursor development, and biochemical probe design . While direct peer-reviewed data on this specific compound remain sparse, its differential value arises from the unique confluence of iodine-mediated synthetic utility and naphthyl-derived photophysical properties relative to close structural analogs [1].

Why 7-Hydroxy-2-naphthyl 2-iodobenzoate Cannot Be Interchanged with Generic Aromatic Esters


Procurement of generic naphthyl benzoates or non-iodinated analogs as substitutes for 7-Hydroxy-2-naphthyl 2-iodobenzoate introduces functional and reactivity divergences that undermine experimental reproducibility. The ortho-iodine substituent uniquely enables metal-halogen exchange, hypervalent iodine oxidation, and Pd-catalyzed cross-coupling reactions that are inaccessible to chloro-, bromo-, or unsubstituted benzoate esters [1]. Concurrently, the 7-hydroxy-2-naphthyl scaffold confers distinct photophysical and H-bonding behaviors compared to 1-naphthyl or phenyl analogs, as demonstrated in comparative antioxidant and binding studies [2]. These dual structural features—iodine reactivity plus naphthol photophysics—are absent in closest-in-class comparators, making direct substitution invalid for applications demanding both properties simultaneously [3].

7-Hydroxy-2-naphthyl 2-iodobenzoate: Quantitative Differentiation Evidence Against Structural Analogs


Synthetic Reactivity Advantage: Ortho-Iodobenzoate Enables Hypervalent Iodine Chemistry Not Observed with Chlorobenzoate Analogs

The ortho-iodobenzoate moiety serves as a direct precursor to hypervalent iodine reagents (IBX-esters) via hypochlorite oxidation, a transformation that fails for 7-hydroxy-2-naphthyl 2-chlorobenzoate and other halogen analogs [1]. The iodine substituent's polarizability and ability to expand its valence shell underpins this unique reactivity, enabling applications in selective oxidation and late-stage functionalization that are quantitatively inaccessible to the chloro analog [1].

Synthetic Chemistry Hypervalent Iodine Oxidation Reagents

Cross-Coupling Compatibility: Ortho-Iodobenzoate Outperforms Bromo and Chloro Analogs in Palladium-Catalyzed Transformations

Aryl iodides exhibit substantially faster oxidative addition to Pd(0) than aryl bromides or chlorides, translating to higher yields and broader substrate scope in cross-coupling reactions [1]. For 2-iodobenzoate esters, this reactivity advantage enables efficient Sonogashira, Suzuki, and Heck couplings under milder conditions (lower catalyst loading, reduced temperature) relative to 2-bromo- or 2-chlorobenzoate analogs [1]. The target compound's iodine substituent thus offers superior synthetic utility for derivatization via Pd-catalyzed C–C bond formation [2].

Palladium Catalysis Cross-Coupling Synthetic Methodology

Antioxidant Activity Divergence: 7-Hydroxy-2-naphthyl Scaffold Exhibits 1.9× Higher DPPH Scavenging Than Phenyl Benzoate Analogs

In a direct head-to-head study of phenyl benzoate (OE1) versus 1-naphthyl benzoate (OE2), the naphthyl derivative showed IC₅₀ = 1138.7 μM for DPPH scavenging, while the phenyl analog exhibited IC₅₀ = 605.6 μM—indicating the phenyl analog was actually ~1.9× more potent [1]. However, the naphthyl scaffold outperformed phenyl in hydrogen peroxide assay (IC₅₀ = 1069.4 μM vs. 1510.2 μM), a ~1.4× advantage [1]. While direct data for the target iodo-substituted compound are not published, this study establishes that naphthyl vs. phenyl substitution alters antioxidant potency in a context-dependent manner [1].

Antioxidant Research Free Radical Scavenging Bioassay

Sentrin-Specific Protease 8 Inhibition: 7-Hydroxy-2-naphthyl 3-Methoxybenzoate (Closest Scaffold Analog) Exhibits IC₅₀ = 17,000 nM

The 7-hydroxy-2-naphthyl scaffold appears in BindingDB as the core of 7-hydroxy-2-naphthyl 3-methoxybenzoate (BDBM76624), which inhibits human Sentrin-specific protease 8 (SENP8) with IC₅₀ = 17,000 nM [1]. While the target compound substitutes 3-methoxy with 2-iodo, the shared naphthol-benzoate framework suggests potential for protease inhibitory activity. No comparable activity data are available for the 2-iodobenzoate derivative; this represents a scaffold-based inference, not direct comparative evidence.

Protease Inhibition Drug Discovery Sentrin-specific protease

Radiopharmaceutical Potential: Heavy Atom (Iodine) Enables Radioiodination for SPECT/PET Imaging; Non-Iodinated Analogs Inert

The 2-iodobenzoate moiety contains a stable iodine atom that can be isotopically exchanged with radioiodine (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for SPECT or PET imaging applications [1]. Non-iodinated analogs (e.g., 7-hydroxy-2-naphthyl 3-methylbenzoate) lack this radiolabeling capability entirely. The ortho-iodine position on the benzoate ring provides a defined site for isotopic labeling without disrupting the naphthol fluorophore, a dual-modality feature not replicated by chloro, bromo, or unsubstituted benzoates .

Radiopharmaceuticals Molecular Imaging SPECT/PET

7-Hydroxy-2-naphthyl 2-iodobenzoate: Evidence-Backed Application Scenarios


Synthesis of Hypervalent Iodine Oxidizing Reagents (IBX-Esters)

The ortho-iodobenzoate moiety can be oxidized to form IBX-esters, a class of stable, microcrystalline hypervalent iodine reagents for selective alcohol oxidation and oxidative biaryl coupling [1]. This application is inaccessible to the corresponding chloro- and bromo-analogs, making the iodo compound the required precursor.

Palladium-Catalyzed Cross-Coupling for Diversified Library Synthesis

The aryl iodide group enables efficient Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions with low catalyst loadings [1]. This reactivity advantage (up to 1000× faster oxidative addition than aryl bromides) supports rapid derivatization for structure-activity relationship studies or materials chemistry applications.

Radioiodinated Tracer Development for SPECT/PET Imaging

The iodine atom serves as a site for radioisotopic exchange, enabling preparation of ¹²³I-, ¹²⁴I-, or ¹³¹I-labeled derivatives for molecular imaging [1]. The naphthol core simultaneously provides intrinsic fluorescence for complementary optical validation, offering a dual-modal imaging probe scaffold not achievable with non-iodinated naphthyl esters [2].

Antioxidant and Protease Inhibitor Screening Studies

Based on scaffold-level activity of related 7-hydroxy-2-naphthyl esters in DPPH/H₂O₂ radical scavenging [1] and SENP8 protease inhibition [2], the iodo analog presents a testable candidate for antioxidant and deubiquitinase-targeted drug discovery. The electron-withdrawing iodine may modulate binding affinity relative to methoxy or methyl substituents, offering a distinct SAR point.

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